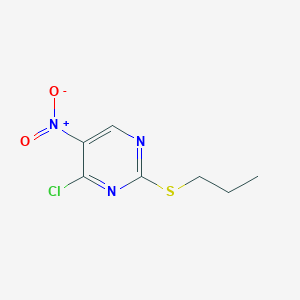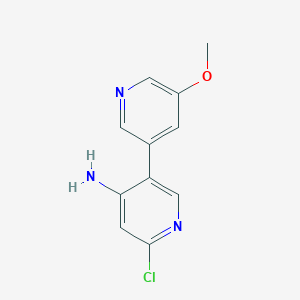![molecular formula C28H31NO4 B13866449 Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is an organic compound with a complex structure that includes a benzoyl group, a heptanoate ester, and a hydroxy(diphenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate typically involves a multi-step process. One common method starts with the preparation of the benzoyl chloride derivative, which is then reacted with an amine to form the benzamide intermediate. This intermediate undergoes further reactions, including esterification and hydrolysis, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-[[4-[hydroxy(phenyl)methyl]benzoyl]amino]heptanoate
- Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]hexanoate
- Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]octanoate
Uniqueness
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C28H31NO4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate |
InChI |
InChI=1S/C28H31NO4/c1-33-26(30)16-10-2-3-11-21-29-27(31)22-17-19-25(20-18-22)28(32,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-9,12-15,17-20,32H,2-3,10-11,16,21H2,1H3,(H,29,31) |
Clave InChI |
BRIHJICXEPRFNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)







![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

